Dual-Target Modulation of the Tumor Microenvironment: The Mechanism of Enpp/Carbonic Anhydrase-IN-2
Dual-Target Modulation of the Tumor Microenvironment: The Mechanism of Enpp/Carbonic Anhydrase-IN-2
Topic: Mechanism of Action of Enpp/Carbonic Anhydrase-IN-2 in Tumor Microenvironments Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enpp/Carbonic anhydrase-IN-2 (also identified as Compound 1i in primary literature and HY-151917 in chemical catalogs) represents a novel class of "hybrid" small-molecule inhibitors designed to dismantle two critical survival mechanisms in solid tumors: hypoxia-induced acidosis and purinergic immunosuppression .
By integrating a carbonic anhydrase (CA)-targeting benzenesulfonamide moiety with a lipophilic adamantyl scaffold, this compound achieves dual inhibition of Ectonucleotide pyrophosphatase/phosphodiesterase (Enpp) family enzymes (specifically NPP1, NPP2, NPP3) and tumor-associated Carbonic Anhydrases (CA-IX, CA-XII). This guide details the molecular mechanism of action (MOA), quantifying the compound's ability to disrupt the acidic and immunosuppressive niches of the Tumor Microenvironment (TME).
Target Profile & Synergistic Rationale
The efficacy of Enpp/Carbonic anhydrase-IN-2 stems from its simultaneous blockade of two distinct but complementary pathways that drive tumor aggression.
A. The Hypoxic Axis: Carbonic Anhydrase IX/XII[1]
-
Physiological Role: In hypoxic TME regions, HIF-1
upregulates CA-IX and CA-XII. These enzymes catalyze the reversible hydration of COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to bicarbonate ( ) and protons ( ).[1][2][3] -
Pathological Outcome: Tumor cells import
to maintain alkaline intracellular pH ( ) for survival, while extruding to acidify the extracellular space ( ).[2] This extracellular acidosis degrades the extracellular matrix (ECM) and suppresses T-cell function. -
IN-2 Effect: Inhibition of CA-IX (
) collapses the transmembrane pH gradient, leading to intracellular acidification and apoptosis.
B. The Purinergic Axis: Enpp1/Enpp2
-
Physiological Role:
-
Enpp1 (NPP1): Hydrolyzes extracellular ATP to AMP (precursor to adenosine) and hydrolyzes cGAMP (the STING pathway activator).
-
Enpp2 (Autotaxin): Converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent mitogen driving metastasis.
-
-
Pathological Outcome: High Adenosine and LPA levels promote immune evasion (via
receptors on T-cells) and cell migration. -
IN-2 Effect: Inhibition of NPP1 (
) and NPP2 ( ) restores immune surveillance and limits metastatic potential.
C. Quantitative Potency Profile (Table 1)
| Target Isoform | Function in TME | IC50 (µM) | Inhibition Consequence |
| CA-IX | pH Regulation (Hypoxia) | 0.33 | Cytosolic acidification, apoptosis |
| CA-XII | pH Regulation (Backup) | 0.68 | Prevents compensatory pH control |
| NPP1 | Adenosine/cGAMP hydrolysis | 1.13 | STING activation, Adenosine reduction |
| NPP2 | LPA Production | 1.07 | Reduced metastasis/migration |
| NPP3 | Nucleotide hydrolysis | 0.74 | Blockade of basophil/mast cell signaling |
Structural Mechanism of Action[8]
Enpp/Carbonic anhydrase-IN-2 utilizes a pharmacophore hybridization strategy .
-
Zinc-Binding Group (ZBG): The molecule contains a primary sulfonamide (
) group. In the CA active site, this group coordinates directly with the catalytic Zinc ion ( ), displacing the zinc-bound water molecule/hydroxide ion required for CO hydration. -
Lipophilic Anchor: The adamantyl cage provides significant bulk and lipophilicity. This moiety interacts with the hydrophobic pockets of the Enpp active site, mimicking the nucleotide base or lipid substrate (in the case of Autotaxin), acting as a competitive inhibitor.
-
Linker Region: The ureido/amide linker provides flexibility, allowing the molecule to span the active site gorges of both enzyme families, which share convergent features in their substrate-binding clefts.
Visualizing the Dual Signaling Blockade
The following diagram illustrates how Enpp/Carbonic anhydrase-IN-2 intercepts the parallel signaling pathways in the TME.
Caption: Dual-mechanism blockade by Enpp/Carbonic anhydrase-IN-2 disrupts pH regulation and immunosuppressive signaling, forcing apoptotic cell death.
Experimental Validation Protocols
To validate the activity of Enpp/Carbonic anhydrase-IN-2 in your specific model, follow these standardized protocols. These assays confirm target engagement and functional efficacy.
Protocol A: Esterase Activity Assay (CA Inhibition)
Rationale: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow), serving as a surrogate for CO2 hydration activity.
-
Reagents: Recombinant hCA-IX (commercial), p-NpA (substrate), Assay Buffer (12.5 mM Tris, 75 mM NaCl, pH 7.5).
-
Preparation: Dissolve Enpp/Carbonic anhydrase-IN-2 in DMSO (Stock 10 mM). Serial dilute to 2x final concentration.
-
Incubation: Mix 50 µL Enzyme solution + 50 µL Inhibitor in a 96-well plate. Incubate 15 min at 25°C.
-
Reaction: Add 100 µL p-NpA (freshly prepared).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 30 mins.
-
Analysis: Calculate % Inhibition vs. DMSO control.
Protocol B: PDE Activity Assay (Enpp Inhibition)
Rationale: Enpp1 hydrolyzes p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), releasing p-nitrophenol.
-
Reagents: Recombinant hNPP1, p-Nph-5'-TMP, Assay Buffer (50 mM Tris-HCl, pH 8.5, 5 mM CaCl
, 1 mM ZnCl ). -
Reaction: Mix Inhibitor and Enzyme as above.
-
Substrate Addition: Add p-Nph-5'-TMP (5 mM final).
-
Measurement: Monitor Absorbance at 405 nm after 30 min incubation at 37°C.
-
Note: For NPP2 (Autotaxin), use the specific substrate FS-3 (fluorescent) and measure Ex/Em 485/528 nm.
Protocol C: TME Sphere Formation Assay (Functional Validation)
Rationale: 3D tumor spheres mimic the hypoxic gradients of the TME, upregulating CA-IX and Enpp.
-
Culture: Seed TNBC cells (e.g., MDA-MB-231) in ultra-low attachment plates.
-
Treatment: Treat spheres with Enpp/Carbonic anhydrase-IN-2 (0.1, 1, 10 µM) on Day 3.
-
Imaging: Monitor sphere diameter and integrity on Day 7.
-
Viability: Dissociate and stain with Annexin V/PI flow cytometry to quantify apoptosis.
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for validating this compound from bench to data.
Caption: Step-by-step validation workflow for Enpp/Carbonic anhydrase-IN-2 efficacy.
References
-
Shahin, A. I., et al. (2023).[4] Design and synthesis of new adamantyl derivatives as promising antiproliferative agents.[4] European Journal of Medicinal Chemistry, 246, 114958.[4] [4]
-
MedChemExpress (MCE). (2024). Enpp/Carbonic anhydrase-IN-2 (HY-151917) Product Datasheet.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Onyedibe, K. I., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192.
Sources
- 1. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics | Oncotarget [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enpp/Carbonic anhydrase-IN-2 - Immunomart [immunomart.com]
